molecular formula C10H15N5O3 B2589364 4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid CAS No. 577767-12-5

4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid

Cat. No.: B2589364
CAS No.: 577767-12-5
M. Wt: 253.262
InChI Key: CVTXDUNENNGTKI-UHFFFAOYSA-N
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Description

“4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid” is a chemical compound with the molecular formula C10H15N5O3 and a molecular weight of 253.26 . It is used in proteomics research .


Synthesis Analysis

The synthesis of similar triazine compounds has been reported in the literature . Chloride ions of certain compounds were replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various tools such as ChemAxon’sJKlustor Suite . This tool can cluster small molecules in a hierarchical fashion .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like ChemicalBook . It provides information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes .

Scientific Research Applications

Antimicrobial Activity

Compounds incorporating triazine structures, particularly those related to 4-ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid, have been extensively studied for their antimicrobial properties. For instance, some synthesized 1,2,4-triazol-3-one derivatives displayed good activity against various microorganisms, emphasizing the potential of triazine derivatives in antimicrobial applications (Fandaklı et al., 2012). Similarly, novel 1,2,4-triazole derivatives were shown to possess moderate to good antimicrobial activities, further underlining the significance of such structures in developing new antimicrobial agents (Bektaş et al., 2007).

Material Science and Polymer Chemistry

Triazine and its derivatives play a crucial role in the field of material science, particularly in synthesizing heat-resistant polymers. A study detailed the synthesis of new heat-resistant polyamides bearing an s-triazine ring, showcasing their excellent thermal stability and good flame retardancy, which are essential properties for advanced material applications (Dinari & Haghighi, 2017).

Chemical Synthesis and Modification

The versatile chemistry of triazine allows for various chemical modifications and syntheses, leading to compounds with potential biological activities. For example, certain morpholine-substituted triazine derivatives exhibited significant cytotoxicity against melanoma cells, indicating their potential in medicinal chemistry and drug design (Jin et al., 2018). Another study highlighted the selective modification of bifunctional heterocyclic compounds containing amino and thioamide groups in acetic acid medium, showcasing the chemical versatility of triazine derivatives (Kolmakov, 2008).

Properties

IUPAC Name

4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c1-2-11-9-12-7(8(16)17)13-10(14-9)15-3-5-18-6-4-15/h2-6H2,1H3,(H,16,17)(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTXDUNENNGTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)C(=O)O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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